molecular formula C16H19N3O B508370 4-(4-morpholinyl)-N-(pyridin-4-ylmethyl)aniline CAS No. 355818-01-8

4-(4-morpholinyl)-N-(pyridin-4-ylmethyl)aniline

Cat. No. B508370
CAS RN: 355818-01-8
M. Wt: 269.34g/mol
InChI Key: YGHPMOCMMSDMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-morpholinyl)-N-(pyridin-4-ylmethyl)aniline is a member of morpholines.

Scientific Research Applications

Antioxidant and Acetylcholinesterase Inhibitory Properties

  • Research Findings : This compound has been identified as having good antioxidant activity and moderate acetylcholinesterase inhibitory properties. Specific derivatives of this compound showed high Trolox® Equivalent Antioxidant Capacity values, superior to α-tocopherol, a well-known antioxidant. Additionally, one derivative was found to be an effective acetylcholinesterase inhibitor (Vargas Méndez & Kouznetsov, 2015).

Fluorescence Quenching Studies

  • Research Findings : Studies on fluorescence quenching of certain compounds by aromatic amines, including derivatives of 4-(4-morpholinyl)-N-(pyridin-4-ylmethyl)aniline, have been conducted. These studies help understand the interaction of these compounds in various chemical environments (Deepa et al., 2012).

Cannabinoid Receptor Agonists

  • Research Findings : Replacement of the phenyl ring in certain cannabinoid receptor ligands with a pyridine ring, including derivatives of 4-(4-morpholinyl)-N-(pyridin-4-ylmethyl)aniline, led to the discovery of novel CB2 ligands. These compounds showed potential for in vivo efficacy in neuropathic pain models (Chu et al., 2009).

Supramolecular Complexes in Crystal Engineering

  • Research Findings : This compound is used in crystal engineering to prepare organic co-crystals and salts. These studies offer insights into the hydrogen-bond motifs and structural dynamics of such complexes (Elacqua et al., 2013).

Synthesis and Structural Analysis

  • Research Findings : Research has been done on the efficient synthesis and structural investigations of derivatives of this compound, highlighting its chemical properties and potential applications in various fields (Dorow et al., 2006).

Nonlinear Optical (NLO) Applications

  • Research Findings : Some derivatives of 4-(4-morpholinyl)-N-(pyridin-4-ylmethyl)aniline have been synthesized and characterized for their potential in nonlinear optical applications (Draguta et al., 2015).

properties

CAS RN

355818-01-8

Product Name

4-(4-morpholinyl)-N-(pyridin-4-ylmethyl)aniline

Molecular Formula

C16H19N3O

Molecular Weight

269.34g/mol

IUPAC Name

4-morpholin-4-yl-N-(pyridin-4-ylmethyl)aniline

InChI

InChI=1S/C16H19N3O/c1-3-16(19-9-11-20-12-10-19)4-2-15(1)18-13-14-5-7-17-8-6-14/h1-8,18H,9-13H2

InChI Key

YGHPMOCMMSDMAZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NCC3=CC=NC=C3

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NCC3=CC=NC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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